molecular formula C9H7F3N4O B5738817 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B5738817
M. Wt: 244.17 g/mol
InChI Key: YWDVSNNDCAWNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole involves the inhibition of enzymes such as COX-2 and 5-LOX. These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of the inflammatory response. By inhibiting these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to exhibit neuroprotective activity, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity. It exhibits potent inhibitory activity against enzymes such as COX-2 and 5-LOX, which makes it a valuable tool for studying the inflammatory response. However, one of the limitations of using this compound is its stability. It is prone to degradation under certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole. One of the most promising directions is the development of anti-inflammatory drugs based on this compound. It has also been suggested that this compound may have potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential of this compound in other areas such as cancer treatment and cardiovascular disease.

Synthesis Methods

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction between 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and hydrazine hydrate in the presence of a coupling agent. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-3-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This makes it a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c1-15-6(5-7(14-15)9(10,11)12)8(17)16-4-2-3-13-16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVSNNDCAWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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